molecular formula C3H4F3NO2 B7823286 Trifluoroalanine CAS No. 127127-25-7

Trifluoroalanine

Cat. No. B7823286
CAS RN: 127127-25-7
M. Wt: 143.06 g/mol
InChI Key: HMJQKIDUCWWIBW-PVQJCKRUSA-N
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Description

Trifluoroalanine is a useful research compound. Its molecular formula is C3H4F3NO2 and its molecular weight is 143.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trifluoroalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoroalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivatives Synthesis

  • A novel method for synthesizing heterocyclic derivatives of trifluoroalanine was developed, leading to compounds like 5-amino-5-trifluoromethylimidazolidine-2,4-diones and others, using a cyclocondensation process (Sokolov et al., 2014).

Conformational Analysis

  • High-level ab initio calculations revealed several exceptionally stable conformers of trifluoroalanine, offering insights into its molecular stability influenced by dipole moments and hydrogen bond interactions (Headley & Starnes, 2001).

Novel Derivative Synthesis

  • Efficient synthesis methods for biologically interesting α-CF3-trifluoroalanine derivatives were developed. These novel products have potential applications in peptide modification or as drug candidates (Pajkert & Röschenthaler, 2010).

Suicide Inhibition Studies

  • Trifluoroalanine has been studied as a suicide inhibitor of certain enzymes, like 8-amino-7-oxononanoate synthase, through covalent bonding processes (Alexeev et al., 2006).

Potential in Peptide Synthesis

  • Phosphorylated α-CF3-trifluoroalanine derivatives have been synthesized, indicating potential for biological activities or as building blocks in pharmacologically important peptide synthesis (Pajkert & Roeschenthaler, 2011).

Enzyme Inhibition Research

  • Trifluoroalanine derivatives have been investigated for their reactivity and inhibitory effects on certain enzymes like O-acetylserine sulfhydrylase, offering insights into their potential use in novel antibiotics (Franko et al., 2018).

Radical-Resistant Amino Acid Design

  • Theoretical and experimental investigations into radical-resistant amino acid residues identified 3,3,3-trifluoroalanine as a suitable molecule, revealing its potential in the design of peptides resistant to radical reactions (Croft et al., 2003).

properties

IUPAC Name

(2R)-2-amino-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJQKIDUCWWIBW-PVQJCKRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H](C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938535
Record name 3,3,3-Trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-l-alanine

CAS RN

17463-43-3, 127127-25-7
Record name 3,3,3-Trifluoroalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017463433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoroalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127127257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUOROALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6AV26MM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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